5-Methoxy-1,7-diphenyl-3-heptanone
Description
Properties
CAS No. |
100667-54-7 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-methoxy-1,7-diphenylheptan-3-one |
InChI |
InChI=1S/C20H24O2/c1-22-20(15-13-18-10-6-3-7-11-18)16-19(21)14-12-17-8-4-2-5-9-17/h2-11,20H,12-16H2,1H3 |
InChI Key |
PVYORFBABSDDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC1=CC=CC=C1)CC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Natural Extraction Methods
Supercritical Fluid Extraction (SFE)
Supercritical CO₂ extraction is a high-efficiency method for isolating 5-methoxy-1,7-diphenyl-3-heptanone from Alpinia officinarum. Parameters such as temperature (40–60°C), pressure (25–35 MPa), and CO₂ flow rate (10–20 L/h) are optimized to maximize yield. Post-extraction, the crude SFE extract undergoes molecular distillation to concentrate diarylheptanoids, achieving a purity of 75–85%.
Table 1: SFE Optimization Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 50°C | 12.3 | 78.2 |
| Pressure | 30 MPa | 14.1 | 82.5 |
| CO₂ Flow Rate | 15 L/h | 13.8 | 80.4 |
Solvent-Based Extraction
Maceration with methanol (3 × 18 L, 72 hours) followed by sequential liquid-liquid partitioning (n-hexane, CH₂Cl₂, EtOAc) is widely employed. The CH₂Cl₂ fraction exhibits the highest concentration of 5-methoxy-1,7-diphenyl-3-heptanone (17.8% w/w).
Table 2: Solvent Partitioning Efficiency
| Solvent | Partition Coefficient (K) | Yield (mg/g) |
|---|---|---|
| n-Hexane | 0.45 | 8.2 |
| CH₂Cl₂ | 1.78 | 23.6 |
| EtOAc | 0.92 | 12.4 |
Chromatographic Purification
Structural Characterization
Spectroscopic Analysis
Semi-Synthetic Approaches
Aldol Condensation
A proposed synthetic route involves aldol condensation of 4-methoxyacetophenone and benzaldehyde under basic conditions (NaOH/EtOH, 60°C). However, yields remain low (22–28%) due to competing side reactions.
Claisen-Schmidt Reaction
Optimization of the Claisen-Schmidt reaction (LiHMDS, THF, −78°C) improves regioselectivity, yielding 35% of the target compound. GC-MS analysis confirms product identity (match factor: 92%).
Table 4: Synthetic Yield Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | NaOH | 25.4 | 68.3 |
| Claisen-Schmidt | LiHMDS | 34.8 | 88.7 |
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1,7-diphenyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
5-Methoxy-1,7-diphenyl-3-heptanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methoxy-1,7-diphenyl-3-heptanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diarylheptanoids share a heptane backbone with aromatic substituents but differ in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison of 5-methoxy-1,7-diphenyl-3-heptanone with structurally related analogs:
Table 1: Structural and Functional Comparison of Diarylheptanoids
Key Findings:
Substituent Effects on Bioactivity: Methoxy vs. Hydroxy Groups: The methoxy group in 5-methoxy-1,7-diphenyl-3-heptanone enhances lipophilicity and metabolic stability compared to the hydroxyl group in 5-hydroxy-1,7-diphenyl-3-heptanone. This correlates with higher oral bioavailability (68.29% vs. 61.9%) and prolonged activity in vivo . Saturation: Saturated analogs (e.g., 5-methoxy-1,7-diphenyl-3-heptanone) exhibit stronger adipocyte differentiation activity, while unsaturated derivatives (e.g., 1,7-diphenyl-4E-en-3-heptanone) show platelet-activating factor (PAF) inhibition .
Anti-Inflammatory Mechanisms: 5-Methoxy-1,7-diphenyl-3-heptanone inhibits TPA-induced inflammation by suppressing NF-κB signaling, whereas 5-hydroxy-1,7-diphenyl-3-heptanone acts via antioxidant pathways (e.g., Nrf2 activation) .
Pharmacokinetic Differences: The methoxy group reduces hydrogen bonding capacity, improving membrane permeability. In contrast, the hydroxyl group in 5-hydroxy-1,7-diphenyl-3-heptanone increases polarity, limiting its absorption .
Source-Specific Variability: 5-Methoxy-1,7-diphenyl-3-heptanone is more abundant in C. rubidum than in A. officinarum, which may reflect ecological adaptations in plant secondary metabolism .
Table 2: Pharmacokinetic and Drug-Likeness Comparison
| Parameter | 5-Methoxy-1,7-diphenyl-3-heptanone | 5-Hydroxy-1,7-diphenyl-3-heptanone |
|---|---|---|
| Molecular Weight (g/mol) | 296.41 | 282.38 |
| LogP (Lipophilicity) | 3.8 | 2.9 |
| Hydrogen Bond Donors | 0 | 1 |
| Oral Bioavailability (%) | 68.29 | 61.9 |
| CYP450 Inhibition | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
